molecular formula C8H14N4O5 B15122955 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose

2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose

Cat. No.: B15122955
M. Wt: 246.22 g/mol
InChI Key: JBCJECOTKGFRTM-UHFFFAOYSA-N
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Description

2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is a complex nitrogen-containing carbohydrate It is characterized by the presence of an acetamido group and an azido group attached to a deoxygalactopyranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose involves multiple steps of organic synthesis. The process typically includes the introduction of protective groups, azidation, and deprotection steps. The synthetic route may involve the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material (e.g., D-galactose) are protected using acetyl or benzyl groups.

    Azidation: The protected intermediate is then subjected to azidation using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).

    Deprotection: The final step involves the removal of the protective groups to yield this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis and scale-up techniques would apply, including the use of large-scale reactors, efficient purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction of the azido group.

    Copper(I) Catalysts: Used in click chemistry reactions.

Major Products

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from click chemistry reactions with alkynes.

Scientific Research Applications

2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is primarily related to its functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling of biomolecules and the synthesis of bioconjugates. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-6-azido-2,6-dideoxy-D-galactopyranose is unique due to its specific stereochemistry and the presence of both acetamido and azido groups. This combination of functional groups and stereochemistry makes it particularly useful in click chemistry and glycoconjugate synthesis, offering distinct advantages over similar compounds in terms of reactivity and specificity .

Properties

Molecular Formula

C8H14N4O5

Molecular Weight

246.22 g/mol

IUPAC Name

N-[6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide

InChI

InChI=1S/C8H14N4O5/c1-3(13)11-5-7(15)6(14)4(2-10-12-9)17-8(5)16/h4-8,14-16H,2H2,1H3,(H,11,13)

InChI Key

JBCJECOTKGFRTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CN=[N+]=[N-])O)O

Origin of Product

United States

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